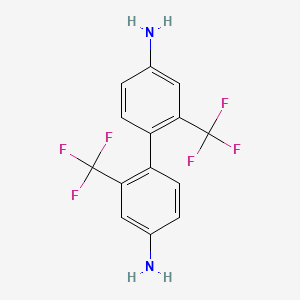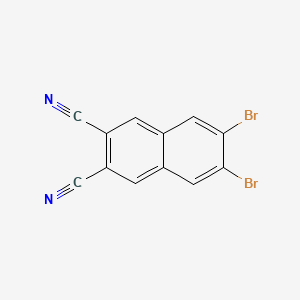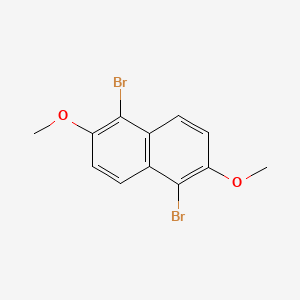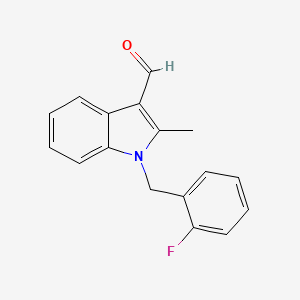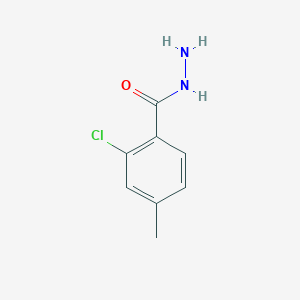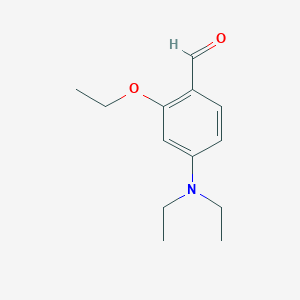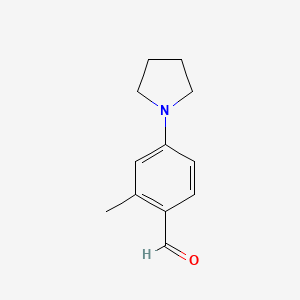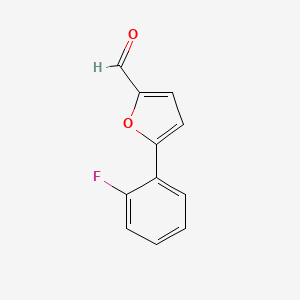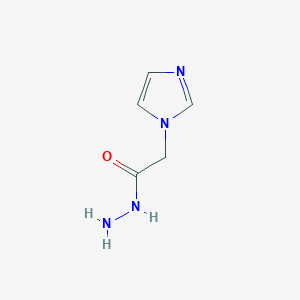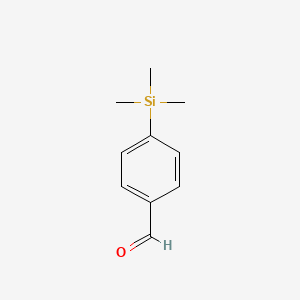
4-(三甲基硅基)苯甲醛
描述
4-(Trimethylsilyl)benzaldehyde is a chemical compound that is part of a broader class of trimethylsilyl-substituted aromatic aldehydes. These compounds are of interest due to their utility in various organic synthesis reactions, where the trimethylsilyl group can act as a protective group or as a handle for further functionalization.
Synthesis Analysis
The synthesis of compounds related to 4-(Trimethylsilyl)benzaldehyde has been explored in several studies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, showcasing the versatility of trimethylsilyl groups in complex organic synthesis . Additionally, the synthesis of 1,4-Di[tris(trimethylsilyl)silyl]benzene, a compound with eight silicon centers, highlights the potential for creating highly substituted benzene derivatives .
Molecular Structure Analysis
The molecular structure of trimethylsilyl-substituted benzene derivatives can exhibit interesting features due to the presence of bulky trimethylsilyl groups. For example, the crystal structure of 4-(trimethylgermyl)benzoic acid, a related compound, shows centrosymmetric hydrogen-bonded dimers, indicating that the trimethylsilyl group can influence the overall molecular geometry and packing in the solid state .
Chemical Reactions Analysis
Trimethylsilyl-substituted benzaldehydes participate in various chemical reactions. The photochemical and acid-catalyzed rearrangements of related compounds have been studied, revealing complex reaction pathways and the formation of diverse products . The trimethylsilyl cation has been shown to interact with oxygen and nitrogen bases, which is relevant for understanding the reactivity of trimethylsilyl-substituted benzaldehydes . Moreover, asymmetric trimethylsilylcyanation of benzaldehyde using chiral catalysts has been reported, demonstrating the potential for enantioselective synthesis involving trimethylsilyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylsilyl-substituted benzaldehydes are influenced by the presence of the trimethylsilyl group. For instance, the photoelectron spectrum of 1,4-Di[tris(trimethylsilyl)silyl]benzene shows the lowest ionization energy among similar compounds, indicating that the trimethylsilyl group can significantly affect electronic properties . The mesomorphic properties of 4-[2-(trimethylsilyl)ethynyl]benzoates have been evaluated, showing that these compounds can exhibit liquid crystalline phases .
科学研究应用
-
- 4-(Trimethylsilyl)benzaldehyde is an important raw material and intermediate used in organic synthesis .
- It can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .
- It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .
- It may be used in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol .
-
- The trimethylsilyl (TMS) group in 4-(Trimethylsilyl)benzaldehyde is often used in chemical derivatization .
- Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- This way, trimethylsiloxy groups are formed on the molecule, which tend to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
-
Protecting Groups in Chemical Synthesis
- When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
- In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .
-
- In biochemistry, the trimethylsilyl group is often used in the derivatization of certain compounds to make them more amenable to analysis by gas chromatography or mass spectrometry .
- For example, a trimethylsilylating reagent can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- This forms trimethylsiloxy groups on the molecule, which tend to make it more volatile .
安全和危害
The safety information for 4-(Trimethylsilyl)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
属性
IUPAC Name |
4-trimethylsilylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNVZGALJUWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348458 | |
| Record name | 4-(trimethylsilyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)benzaldehyde | |
CAS RN |
2199-32-8 | |
| Record name | 4-(trimethylsilyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1298460.png)
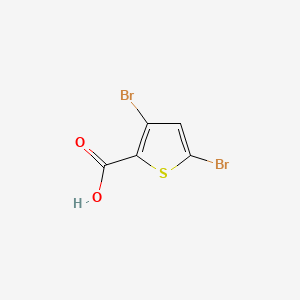
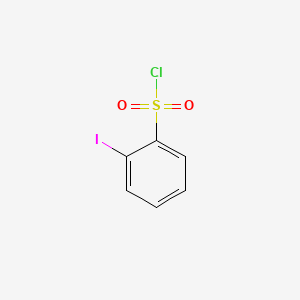
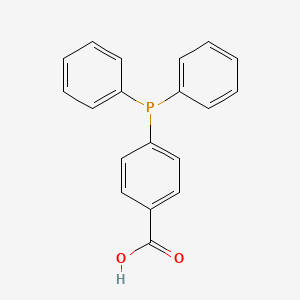
![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)
